2-(3-Fluorophenoxymethyl)piperidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-[(3-fluorophenoxy)methyl]piperidine |
InChI |
InChI=1S/C12H16FNO/c13-10-4-3-6-12(8-10)15-9-11-5-1-2-7-14-11/h3-4,6,8,11,14H,1-2,5,7,9H2 |
InChI Key |
JNKQOTOZZCIRMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)COC2=CC(=CC=C2)F |
Origin of Product |
United States |
Structure Activity Relationship Sar Investigations of 2 3 Fluorophenoxymethyl Piperidine and Analogs
Conformational Analysis of Fluorinated Piperidine (B6355638) Rings and its Influence on Biological Activity
The introduction of fluorine into the piperidine ring is a powerful strategy in drug design, as it can significantly alter the molecule's physicochemical properties, such as metabolic stability and membrane permeability. researchgate.netresearchgate.net The conformation of the piperidine ring, particularly the orientation of the fluorine atom, is a critical determinant of biological activity. d-nb.info The behavior of fluorinated piperidines is governed by a complex interplay of electrostatic interactions, hyperconjugation, steric factors, and solvation effects. researchgate.netd-nb.info
Experimental and computational studies, including NMR spectroscopy and DFT computations, have systematically investigated the conformational preferences of fluorinated piperidine derivatives. d-nb.infonih.gov A notable finding is the preference for the fluorine atom to adopt an axial orientation in many substituted fluoropiperidines. d-nb.inforesearchgate.net This "axial-F preference" can be attributed to stabilizing forces like charge-dipole interactions between the C-F bond and a protonated nitrogen, and hyperconjugation, which involves electron donation from anti-periplanar C-H bonds into the C-F antibonding orbital (σ*). researchgate.netnih.gov
Solvent polarity also plays a major role in determining the conformational equilibrium. d-nb.infonih.gov For instance, in some di-fluorinated piperidines protected with Pivaloyl (Piv) or tert-butoxycarbonyl (Boc) groups, the fluorine atoms may prefer an equatorial orientation in a non-polar solvent like chloroform, but this can be inverted to favor the axial conformation in a polar solvent like DMSO. d-nb.info This ability to manipulate the conformational structure by altering the substitution pattern and solvent environment is a key principle for fine-tuning the molecular scaffold of lead compounds to achieve desired biological activity. d-nb.infonih.gov By enforcing a more rigid and defined conformation, fluorine substitution can reduce the entropic penalty upon binding to a biological target, potentially enhancing potency and selectivity. researchgate.netd-nb.info
Impact of Fluorine Position on the Phenoxy Moiety on Receptor Binding and Enzyme Inhibition
The position of the fluorine atom on the phenoxy moiety of 2-(3-Fluorophenoxymethyl)piperidine analogs has a profound effect on their interaction with biological targets. Fluorine's high electronegativity allows it to modulate a molecule's properties, including acidity (pKa), lipophilicity, and metabolic stability, which are crucial for receptor binding and enzyme inhibition. researchgate.netu-tokyo.ac.jpnih.gov
Fluorination of an aromatic ring, such as the phenoxy group, generally increases the electron affinity of the molecule. worktribe.com The extent of this effect is dependent on the position of the fluorine atom. worktribe.com The electron-withdrawing nature of fluorine can influence the charge distribution across the phenoxy ring, which in turn affects interactions with receptor binding pockets. worktribe.combenthamscience.com For example, studies on fluorinated tamoxifen (B1202) derivatives have shown that the presence and position of fluorine on the phenyl ring influence binding affinity for the estrogen receptor. nih.gov
| Property | Effect of Fluorine Substitution on Phenoxy Ring | Supporting Findings |
| Electron Affinity | Increases the electron affinity of the phenoxy radical, with the magnitude of the effect depending on the fluorine's position. worktribe.com | The change in electron affinity for 2,4,6-trifluorination is +0.38 eV, while for 3,4,5-trifluorination, it is a larger +0.57 eV. worktribe.com |
| Lipophilicity (logP) | Generally increases lipophilicity, affecting hydrophobic interactions with the target. benthamscience.com The effect is modulated by other substituents on the ring. brighton.ac.uk | The presence of electron-donating groups on the aromatic ring tends to increase the difference in lipophilicity between a hydroxylated compound and its fluorinated analog. brighton.ac.uk |
| Acidity (pKa) | The strong electron-withdrawing effect of fluorine can lower the pKa of nearby acidic or basic functional groups. u-tokyo.ac.jpnih.gov | This modulation of pKa can alter the ionization state of the molecule at physiological pH, impacting solubility and receptor binding. u-tokyo.ac.jp |
| Receptor Binding | Can enhance binding affinity through favorable interactions within the receptor pocket. researchgate.netnih.gov | Fluorotamoxifen demonstrates strong binding to the estrogen receptor, comparable to the non-fluorinated parent compound. nih.gov Novel fluorinated xanthine (B1682287) derivatives show high binding affinity for the A2B adenosine (B11128) receptor. nih.gov |
Substituent Effects on the Piperidine Nitrogen and Ring System on Pharmacological Potency and Selectivity
Modifications to the piperidine ring and its nitrogen atom are crucial for tuning the pharmacological profile of this compound analogs. The nature of the substituent on the piperidine nitrogen, in particular, plays a significant role in determining binding affinity and selectivity for various receptors.
In the context of sigma-1 (σ1) receptor ligands, the basic nitrogen of the piperidine ring is a key pharmacophoric element, often forming critical interactions with acidic residues like Glu172 in the receptor's binding site. nih.govrsc.org Structure-activity relationship studies on a series of 4-(2-aminoethyl)piperidine derivatives revealed that small N-alkyl substituents, such as a methyl group, led to high σ1 receptor affinity and selectivity over the σ2 subtype. nih.gov In contrast, compounds with a proton (secondary amine), a larger ethyl group, or a bulky tosyl moiety on the piperidine nitrogen exhibited considerably lower σ1 affinity. nih.gov Molecular dynamics simulations suggest that these differences arise from varying interactions of the N-substituent within a lipophilic binding pocket of the receptor. nih.gov
Similarly, for analogs targeting opioid receptors, SAR exploration has shown that the substituent pattern is pivotal. nih.govresearchgate.net In a series of 3-phenoxypropyl piperidine analogs developed as ORL1 (NOP) receptor agonists, modifications around the phenoxypropyl region led to the identification of several potent and selective compounds. nih.gov For novel MOR agonists based on a piperidin-4-ol scaffold, the nature of the substituent on the nitrogen atom was found to be a key determinant of activity, with certain substitutions leading to highly potent and selective compounds. researchgate.net Even subtle changes, such as replacing a hydrogen bond donor on an N-substituted amide with an alkyl group, can dramatically alter activity, sometimes converting an activator into an inhibitor or an inactive compound. acs.org
Substituents on the carbon framework of the piperidine ring also modulate activity. The stereochemistry and position of these substituents can enforce specific conformations that are more favorable for binding. researchgate.net For example, introducing an allyl group at the 2-position of a piperidine-containing inhibitor of the HDM2-p53 protein-protein interaction resulted in a potent compound. researchgate.net
| Compound Series/Target | Piperidine N-Substituent | Effect on Potency/Selectivity |
| σ1 Receptor Ligands | N-Methyl | High σ1 affinity and selectivity. nih.gov |
| N-H (secondary amine) | Considerably lower σ1 affinity. nih.gov | |
| N-Ethyl | Considerably lower σ1 affinity. nih.gov | |
| MOR Agonists | Varied Alkyl/Phenylalkyl | Substituent pattern plays a pivotal role in binding affinity and selectivity. nih.gov |
| ORL1 (NOP) Agonists | Varied | Exploration led to potent and selective analogues. nih.gov |
| SERCA2a Modulators | N-Methylated Amide | Resulted in partial inhibition of the target. acs.org |
Structure-Based Design Principles for Optimizing Interactions with Biological Targets
The optimization of this compound analogs into potent and selective drug candidates is increasingly guided by structure-based design principles. nih.govresearchgate.net These approaches utilize computational tools to rationalize experimental findings and to design new molecules with improved pharmacological properties. nih.govnih.govresearchgate.net
A common strategy involves molecular docking, where potential ligands are computationally placed into the three-dimensional structure of a biological target, such as a receptor or enzyme. nih.govnih.gov This allows for the prediction and analysis of binding modes. For instance, docking studies of piperidine-based σ1 receptor ligands revealed that high-affinity compounds form a bidentate salt bridge with key residues Glu172 and Asp126, an interaction stabilized by a π–cation interaction with Phe107. nih.gov Such insights are invaluable for designing new analogs that can better exploit these interactions. nih.govrsc.org
Quantitative Structure-Activity Relationship (QSAR) studies are another powerful tool. nih.govresearchgate.net QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that influence activity, these models can predict the potency of newly designed derivatives, streamlining the optimization process. nih.gov
Beyond static docking, molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time. nih.govnih.gov MD simulations can reveal the stability of binding poses and identify crucial amino acid residues that interact with the ligand, helping to explain differences in affinity among a series of analogs. nih.govnih.gov This detailed understanding of the interaction mechanism at an atomic level facilitates the rational design of next-generation compounds with enhanced potency and selectivity. researchgate.netnih.gov These computational methods, combined with traditional SAR studies, form an integrated approach to expedite the discovery of novel therapeutics. nih.govnih.gov
Preclinical Pharmacological Profile and Biological Activities
Target Identification and Ligand Binding Studies
The pharmacological profile of phenoxymethylpiperidine derivatives has been explored through a series of in vitro binding and functional assays to determine their affinity and activity at various molecular targets implicated in central nervous system (CNS) disorders.
Studies on structurally similar compounds, such as 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, have revealed significant interactions with dopamine receptors. One particular analogue demonstrated exceptional binding affinity for the dopamine D4 receptor, with a Ki value of 0.3 nM. chemrxiv.org This compound also showed remarkable selectivity, being over 2000-fold more selective for the D4 receptor compared to other dopamine receptor subtypes, including D1, D2, D3, and D5. chemrxiv.org
The nature of the substituent on the phenoxy group influences binding affinity. For instance, a 3-fluorophenyl derivative showed a significant loss of potency compared to p-fluoro or 3,4-difluorophenyl ether analogues. chemrxiv.org Another study focusing on fluorine-containing piperazine analogues identified compounds with high affinity for the D3 receptor (Ki = 0.17–5 nM) and moderate to high selectivity over D2 receptors (ranging from approximately 25- to 163-fold).
| Compound Analogue | Receptor Target | Binding Affinity (Ki, nM) | Selectivity |
|---|---|---|---|
| 4,4-Difluoro-3-(phenoxymethyl)piperidine derivative (14a) | D4 | 0.3 | >2000-fold vs. D1, D2, D3, D5 chemrxiv.org |
| 4,4-Difluoropiperidine derivative (8c, 3-methylphenyl) | D4 | 13 | Not specified |
| Fluorinated N-(2-methoxyphenyl)piperazine analogue (20e) | D3 | 0.17 | 163-fold vs. D2 |
The phenoxymethylpiperidine scaffold and its derivatives have been evaluated for their interaction with serotonin (5-HT) receptors and transporters. Research on 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives, which are structurally analogous, showed they inhibit the reuptake of biogenic amines, including serotonin, in brain synaptosomal fractions.
Furthermore, other piperidine (B6355638) derivatives have been identified as potent ligands for serotonin receptors. For example, N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl)carbamide (ACP-103) acts as a potent 5-HT2A receptor inverse agonist, competitively antagonizing radioligand binding to human 5-HT2A receptors with a pKi of 9.3 in membranes and 9.70 in whole cells. This compound demonstrated lesser affinity for 5-HT2C receptors and lacked significant activity at 5-HT2B receptors.
| Compound Analogue | Receptor Target | Binding Affinity (pKi) | Functional Activity (pIC50) |
|---|---|---|---|
| ACP-103 | 5-HT2A (membranes) | 9.3 | 8.7 (Inverse Agonist) |
| ACP-103 | 5-HT2A (whole cells) | 9.70 | |
| ACP-103 | 5-HT2C (membranes) | 8.80 | 7.1 (Inverse Agonist) |
| ACP-103 | 5-HT2C (whole cells) | 8.00 |
Piperidine-based structures are well-represented among sigma (σ) receptor ligands. Various N-substituted piperidine derivatives have been designed and synthesized, showing affinity for both σ1 and σ2 receptor subtypes. For instance, a series of spirocyclic piperidine derivatives were developed as potent σ1 receptor ligands, with one compound exhibiting a high affinity (Ki = 2.30 nM) and high selectivity over σ2 receptors (142-fold). Another related compound, 1'-(4-(2-fluoroethoxy)benzyl)-3H-spiro[2-benzofuran-1,4'-piperidine], possessed a Ki of 0.79 nM for the σ1 receptor with 350-fold selectivity over the σ2 subtype. The piperidine moiety is considered a critical structural feature for dual activity at histamine H3 and σ1 receptors in some compound series.
| Compound Analogue | Receptor Target | Binding Affinity (Ki, nM) | Selectivity (σ1/σ2) |
|---|---|---|---|
| Spiro[2-benzofuran-1,4'-piperidine] derivative (2) | σ1 | 2.30 | 142-fold |
| Spiro[2-benzofuran-1,4'-piperidine] derivative (19) | σ1 | 0.79 | 350-fold |
| Aniline derivative (7) | σ1 | Not specified | σ2/σ1 ratio of 24.2 |
The phenoxymethyl (B101242) moiety is present in known modulators of the metabotropic glutamate receptor 5 (mGlu5). Specifically, the compound VU0409551, which is chemically described as 5-[(4-fluorophenyl)carbonyl]-2-(phenoxymethyl)-4,5,6,7-tetrahydro nih.govnih.govoxazolo[5,4-c]pyridine, acts as a positive allosteric modulator (PAM) of the mGlu5 receptor. This compound potentiates multiple glutamate-induced mGlu5 signaling responses in cellular assays. This finding indicates that the phenoxymethylpiperidine scaffold could potentially be incorporated into structures designed to modulate mGlu5 activity.
Derivatives containing a phenoxyethyl piperidine structure have been investigated as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These enzymes are responsible for the breakdown of the neurotransmitter acetylcholine. kenyon.edu In one study, phenoxyethyl piperidine derivatives were identified as acting on both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. nih.gov The piperidine group is known to interact with the anionic site of the CAS. nih.gov
While specific binding data for 2-(3-Fluorophenoxymethyl)piperidine at muscarinic receptors is not available, the broader class of piperidine derivatives has been studied for interactions with both muscarinic and nicotinic cholinergic receptors. nih.govmdpi.com
| Compound Analogue Class | Target | Activity |
|---|---|---|
| Phenoxyethyl piperidine derivatives | AChE & BuChE | Inhibition via CAS and PAS binding nih.gov |
| 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine (E2020) | AChE | Strong, mixed-type inhibition nih.gov |
Preclinical data on the direct interaction of this compound or its closely related analogues with specific voltage-gated sodium ion channels, such as the skeletal muscle isoform Nav1.4 or the cardiac isoform Nav1.5, are not available in the reviewed literature. nih.govnih.gov While various toxins and small molecules are known to modulate these channels, specific research findings for the phenoxymethylpiperidine chemical class in this context have not been identified. nih.govnih.gov
Other Potential Protein Targets (e.g., Enzymes, Transporters)
The piperidine nucleus is a key pharmacophore in ligands designed to interact with monoamine transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft. nih.gov These transporters include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). nih.gov Various series of piperidine derivatives have been synthesized and evaluated for their binding affinity to these transporters.
Structure-activity relationship (SAR) studies on aminopiperidines and piperidine amines have identified compounds with high to moderate affinity for DAT. nih.gov For instance, certain (bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines demonstrate DAT Ki values in the nanomolar range. nih.gov Similarly, conformationally constrained cis-3,6-disubstituted piperidine derivatives have been developed as potent and selective DAT inhibitors. researchgate.net
Furthermore, research into 1,4-disubstituted piperidine and piperazine scaffolds has yielded potent inhibitors of the vesicular monoamine transporter-2 (VMAT2), which is responsible for sequestering monoamines into synaptic vesicles. nih.gov Certain fluoroethoxy-phenethylpiperidine derivatives exhibit high affinity for VMAT2, with Ki values in the low nanomolar range, and show improved selectivity for VMAT2 over DAT and SERT. nih.gov
| Representative Compound Class | Target | Binding Affinity (Ki or IC50) | Reference |
| (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines | DAT | 30.0 - 77.2 nM | nih.gov |
| cis-3,6-disubstituted piperidine derivatives | DAT | 11.3 nM (IC50) | researchgate.net |
| Fluoroethoxy-diphenethylpiperidines | VMAT2 | 35 nM | nih.gov |
| Fluoroethoxy-diphenethylpiperazines | VMAT2 | 14 nM | nih.gov |
Enzyme Inhibitory Activities
Derivatives containing the piperidine moiety have been extensively investigated as inhibitors of various enzyme classes, demonstrating the versatility of this scaffold in drug design.
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov The piperidine ring, as an iminosugar mimic, is a common feature in many α-glucosidase inhibitors. nih.gov Numerous studies have reported the synthesis and evaluation of novel piperidine derivatives with potent α-glucosidase inhibitory activity.
For example, a series of dihydrofuro[3,2-b]piperidine derivatives were designed, with several compounds showing significantly stronger inhibitory potency against yeast α-glucosidase than the standard drug, acarbose. nih.gov SAR studies revealed that the nature and position of substituents on the piperidine nitrogen were critical for activity. nih.govnih.gov Specifically, compounds bearing N-substituted 3-chloro-4-hydroxylbenzyl and 2,6-dichloro-4-hydroxylbenzyl groups showed excellent inhibitory effects. nih.gov
| Compound Class | Representative Compound | α-Glucosidase Inhibition (IC50) | Reference |
| Dihydrofuro[3,2-b]piperidines | Compound with N-(2,6-dichloro-4-hydroxylbenzyl) | 0.07 µM | nih.gov |
| Dihydrofuro[3,2-b]piperidines | Compound with N-(3-chloro-4-hydroxylbenzyl) | 0.5 µM | nih.gov |
| Quinoline-piperazine conjugates | 2,5-dimethoxy phenyl substituted derivative | 50.0 µM | nih.gov |
| Flavonoid-piperidine derivatives | 4'-hydroxyflavonoid with bromo-phenylpropionic acid | 15.71 µM | frontiersin.org |
Monoacylglycerol lipase (MAGL) is the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). nih.govfrontiersin.org Inhibition of MAGL increases 2-AG levels and has therapeutic potential for various neurological and inflammatory disorders. nih.govmdpi.com Several classes of piperidine-containing compounds have been identified as potent MAGL inhibitors.
A notable example is JZL184, a piperidine carbamate that irreversibly inhibits MAGL with high potency and selectivity. nih.gov Additionally, a class of benzylpiperidine-based reversible MAGL inhibitors has been developed. nih.govacs.orgnih.gov SAR studies of these benzylpiperidine derivatives showed that substitutions on the phenolic ring, such as chlorine or bromine atoms, could maintain or slightly improve inhibitory activity. nih.govacs.org
| Compound Class | Representative Compound | MAGL Inhibition (IC50) | Selectivity over FAAH (IC50) | Reference |
| Benzylpiperidines | Compound 7 | 133.9 nM | 5.9 µM | nih.govacs.org |
| Benzylpiperidines | Compound 10c (dichloro-substituted) | 124.6 nM | > 10 µM | nih.govacs.org |
| Benzylpiperidines | Compound 10e (bromo-substituted) | 109.4 nM | > 10 µM | nih.govacs.org |
| Piperidine Carbamates | JZL184 | High Potency (Irreversible) | High Selectivity | nih.gov |
The 3C-like protease (3CLpro) and papain-like protease (PLpro) are essential enzymes for the replication of coronaviruses, including SARS-CoV-2, making them attractive targets for antiviral drug development. nih.govmdpi.com Research has identified piperidine-containing scaffolds as potential inhibitors of these viral proteases.
Structure-guided design has led to the development of peptidomimetic inhibitors of MERS-CoV 3CLpro that incorporate a piperidine moiety to exploit interactions with the enzyme's S3-S4 subsites. nih.gov Similarly, piperidine-scaffold inhibitors originally developed for SARS-CoV PLpro have been optimized and shown to inhibit SARS-CoV-2 PLpro and reduce viral replication in cellular models. nih.gov For SARS-CoV-2 main protease (Mpro or 3CLpro), covalent inhibitors with a piperazine scaffold have been discovered, suggesting the utility of six-membered nitrogenous heterocycles in designing inhibitors for this target. researchgate.net
| Compound Class | Target Protease | Activity | Reference |
| Piperidine-based peptidomimetics | MERS-CoV 3CLpro | Potent inhibition (low µM IC50) | nih.gov |
| Naphthalene-piperidine conjugates | SARS-CoV-2 PLpro | 600–800 nM IC50 | nih.gov |
| Piperazine-based covalent inhibitors | SARS-CoV-2 3CLpro | 0.18 µM IC50 (for GD-9) | researchgate.net |
Anaplastic lymphoma kinase (ALK) and ROS1 kinase are important targets in non-small-cell lung cancer. nih.govonclive.com Several ALK/ROS1 inhibitors feature a piperidine ring in their structure. A series of 2-amino-4-(1-piperidine) pyridine (B92270) derivatives were designed and synthesized as potent dual inhibitors of ALK and ROS1, including activity against clinically observed crizotinib-resistant mutants. nih.govsemanticscholar.org For example, compound 2e from this series showed potent anti-proliferative activity against ALK-addicted H3122 cells and ROS1-addicted HCC78 cells. nih.gov It also demonstrated impressive enzymatic activity against the crizotinib-resistant ALK L1196M mutant and the ROS1 G2032R mutant. nih.gov The piperidine carboxamide scaffold is another key feature in a number of potent and selective ALK inhibitors. nih.govresearchgate.net
No specific research findings were identified for the inhibition of MEK1/2 or IκB Kinase (IKKb) by this compound or closely related analogues in the searched literature.
| Compound Class | Target Kinase | Enzymatic Inhibition (IC50) | Cellular Activity (IC50) | Reference |
| 2-amino-4-(1-piperidine) pyridine | ALK (L1196M mutant) | 41.3 nM | - | nih.gov |
| 2-amino-4-(1-piperidine) pyridine | ROS1 | - | HCC78 cells: 10.71 µM | nih.gov |
| 2-amino-4-(1-piperidine) pyridine | ALK | - | H3122 cells: 6.27 µM | nih.gov |
| 2-amino-4-(1-piperidine) pyridine | ROS1 (G2032R mutant) | - | Ba/F3 cells: 104.7 nM | nih.gov |
MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase) is an essential enzyme in the menaquinone biosynthetic pathway of Mycobacterium tuberculosis (Mtb) and a validated target for tuberculosis therapy. nih.govnih.gov Structure-activity relationship studies of a piperidine-based inhibitor scaffold have been conducted to improve potency and drug-like properties. nih.gov By modifying three molecular regions of the scaffold, novel inhibitors with potent activity against both the MenA enzyme and whole Mtb cells were identified. nih.govconsensus.app These compounds represent a promising strategy for developing new agents to combat tuberculosis. nih.gov
| Compound Class | Target | Activity (IC50) | Reference |
| Piperidine derivatives | MenA from M. tuberculosis | 13-22 µM | nih.gov |
| Piperidine derivatives | M. tuberculosis (whole cell) | 8-10 µM (GIC50) | nih.gov |
Beta-secretase Enzyme (BACE-1) Inhibition
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) is a key enzyme in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. Consequently, the inhibition of BACE-1 is a primary therapeutic strategy. While numerous peptidic and non-peptidic BACE-1 inhibitors have been developed, including some based on a benzylpiperidine structure, specific inhibitory data for this compound against BACE-1 is not detailed in the available search results. The general approach for BACE-1 inhibitors involves designing molecules that fit into the hydrophobic pockets of the enzyme's active site.
Monoamine Oxidase Inhibition
Monoamine oxidase (MAO) enzymes are significant targets in the treatment of neurodegenerative conditions like Parkinson's disease. Piperine, an alkaloid containing a piperidine ring, has been identified as an MAO inhibitor, showing a stronger effect on MAO-B than MAO-A. Studies on various synthetic piperidine derivatives have shown that many are selective for MAO-B. However, specific research quantifying the MAO-A or MAO-B inhibitory activity and selectivity of this compound could not be found in the provided search results.
In Vitro Biological Activity Assessments
Anti-infective Properties
The piperidine nucleus is a component of various compounds investigated for antimicrobial properties. Research has demonstrated that certain piperidine derivatives exhibit activity against both Gram-positive and Gram-negative bacteria.
Antitrypanosomal Activity against Trypanosoma cruzi
Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health issue, and the search for new treatments is ongoing. While various heterocyclic compounds, including those with triazole structures, have shown anti-T. cruzi activity, specific studies evaluating the efficacy of this compound against any stage of T. cruzi (such as trypomastigotes or amastigotes) are not present in the search findings.
Antioxidant Activity
The piperidine moiety is present in numerous synthetic compounds that have been evaluated for their ability to scavenge free radicals. For instance, certain novel piperidine derivatives demonstrated antioxidant potentials greater than 49% at a concentration of 1 mg/ml in a DPPH scavenging capacity assay. One study noted that a compound with a fluoro group at the para position showed good antioxidant activity, suggesting that halogen substitution could be beneficial. However, specific quantitative data from antioxidant assays (e.g., DPPH, ABTS, or others) for this compound is not available in the reviewed literature.
Neuroprotective Effects
N-methyl-D-aspartate (NMDA) receptor-mediated excitotoxicity is a mechanism implicated in neuronal damage in various neurological conditions. Protecting neurons from this process is a key therapeutic goal. While the broader class of piperidine derivatives has been explored for various central nervous system activities, including potential antidepressant effects, specific studies investigating the neuroprotective effects of this compound against NMDA-induced toxicity in neuronal cell cultures were not identified.
Anti-inflammatory Potential
The anti-inflammatory potential of various piperidine-containing structures has been noted in the literature. For example, certain 2-(Piperidin-3-yl)phthalimides have been shown to reduce inflammatory markers like nitrite and IL-6 in cellular models. However, the search results lack specific studies that have assessed the anti-inflammatory activity of this compound.
Anti-cancer Activity and Apoptosis Induction in Cell Lines
Currently, there is no publicly available scientific literature detailing the specific anti-cancer activity or apoptosis-inducing effects of this compound in cell lines. While the broader class of piperidine derivatives has been a subject of interest in oncology research for inducing apoptosis and exhibiting anti-tumor properties, specific studies on the 3-fluorophenoxymethyl substituted compound are not available. biomedpharmajournal.org Research into other novel piperidine derivatives has identified molecules with dual-acting anti-breast cancer properties, capable of inducing apoptosis through both intrinsic and extrinsic pathways. biomedpharmajournal.org These studies often involve detailed molecular analysis, including cell cycle analysis, measurement of reactive oxygen species (ROS), and western blots for key apoptotic proteins, but such data does not exist for this compound. biomedpharmajournal.org
In Vivo Efficacy Studies in Animal Models (Preclinical)
Models for Dysregulated Glucose Metabolism
There are no specific in vivo studies on this compound in animal models of dysregulated glucose metabolism reported in the available scientific literature. Research has been conducted on other series of fluorine-substituted piperidine derivatives, which have shown potential as therapeutic agents for conditions like diabetes mellitus. nih.gov Those studies involved validating the antidiabetic effects of specific compounds in streptozotocin (STZ)-induced diabetic rat models. nih.gov However, this compound was not included in the series of compounds tested in those published studies.
Models for Cholinergic Dysfunction
Specific preclinical data on the efficacy of this compound in animal models of cholinergic dysfunction is not available in the current scientific literature. Studies on other fluorine-substituted piperidines have explored their potential as multifunctional agents for diseases associated with cholinergic dysfunction, such as Alzheimer's disease. nih.gov These investigations typically assess the inhibitory effects on cholinesterases in vitro and may proceed to in vivo models to confirm therapeutic potential, but this compound has not been a subject of such published research. nih.gov
Antiarrhythmic Activity in Rodent Models
There is no available scientific literature that specifically evaluates the antiarrhythmic activity of this compound in rodent models. Preclinical studies on other fluorinated piperidine derivatives, such as certain ethynylpiperidine derivatives, have been conducted using models like the aconitine-induced arrhythmia model in rats. nih.gov In these studies, the ability of a compound to prevent the development of cardiac arrhythmias is assessed, and key parameters like the median effective dose (ED₅₀) are determined. nih.gov However, no such data has been published for this compound.
Analgesic Activity in Pain Models
No specific research detailing the analgesic activity of this compound in preclinical pain models has been published. The broader class of piperidine-based compounds has been extensively studied for analgesic properties, with some showing efficacy in both nociceptive and neuropathic pain models. nih.gov These studies often employ various animal models to assess the spectrum of analgesic activity, but this compound has not been the subject of these investigations.
Anticonvulsant Activity in Rodent Models
Information regarding the anticonvulsant activity of this compound in rodent models is not present in the available scientific literature. Preclinical screening of anticonvulsant activity for novel compounds typically involves established rodent models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests to identify potential therapeutic agents for epilepsy. jptcp.comnjppp.com While various piperidine alkaloids and derivatives have been evaluated in these models, specific data for this compound is absent from published research.
Behavioral Phenotype Normalization in Hyperdopaminergic/Hypoglutamatergic States
Extensive searches of publicly available scientific literature and research databases did not yield specific preclinical data on the effects of this compound on behavioral phenotype normalization in animal models of hyperdopaminergic or hypoglutamatergic states.
Animal models that induce hyperdopaminergic states, often through the administration of dopamine agonists like amphetamine or apomorphine, are widely used to screen for potential antipsychotic efficacy, particularly in relation to the positive symptoms of schizophrenia. Similarly, hypoglutamatergic models, which can be induced by N-methyl-D-aspartate (NMDA) receptor antagonists such as phencyclidine (PCP) or ketamine, aim to replicate a broader range of schizophrenia-like symptoms, including negative and cognitive deficits.
While the piperidine scaffold is a common feature in many centrally active compounds, including some with antipsychotic properties, the specific pharmacological profile of this compound in these relevant preclinical models remains uncharacterized in the available literature. Therefore, no detailed research findings or data tables on its ability to normalize behaviors such as stereotypy, hyperlocomotion, or deficits in prepulse inhibition in these models can be provided at this time. Further preclinical investigation would be necessary to determine the potential of this specific compound to modulate dopamine- and glutamate-related behavioral abnormalities.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and inherent reactivity of a molecule. nih.govsemanticscholar.org These calculations provide a theoretical framework for understanding a compound's stability, polarity, and spectroscopic characteristics.
The stability and chemical reactivity of a molecule can be effectively described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability. irjweb.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive and less stable. For aromatic compounds and potential drug candidates like 2-(3-Fluorophenoxymethyl)piperidine, DFT methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to calculate these energies. nih.govsemanticscholar.org The magnitude of the calculated gap provides insight into the molecule's potential to resist degradation and participate in chemical reactions. From these frontier orbital energies, key reactivity descriptors can be calculated to further characterize the molecule's electronic properties. nih.gov
Table 1: Key Quantum Chemical Parameters Derived from HOMO-LUMO Energies
| Parameter | Formula | Description |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A larger gap implies greater stability. irjweb.com |
| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron from the molecule. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron distribution. |
| Electronegativity (χ) | (I + A) / 2 | Measures the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | μ2 / (2η) (where μ = -χ) | Quantifies the global electrophilic nature of a molecule. nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. DFT calculations have become a powerful tool to support experimental NMR data by predicting chemical shifts (¹H and ¹³C) with high accuracy. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method, often used with DFT functionals like B3LYP, is a standard approach for calculating the NMR shielding tensors, which are then converted to chemical shifts relative to a reference standard like tetramethylsilane (B1202638) (TMS). nih.govresearchgate.net
For a molecule like this compound, theoretical calculations can help assign specific signals in the experimental spectrum to the correct nuclei, especially in structurally complex regions. nih.gov Comparing the calculated spectrum with the experimental one provides a high degree of confidence in the proposed chemical structure. This is particularly valuable for confirming the stereochemistry and conformational preferences of substituted piperidine (B6355638) rings. technion.ac.ilacs.org
Table 2: Methodology for Computational NMR Chemical Shift Prediction
| Step | Description |
| 1. Geometry Optimization | The molecule's 3D structure is optimized to its lowest energy conformation using a DFT method (e.g., B3LYP/6-311G(d,p)). researchgate.net |
| 2. NMR Calculation | Using the optimized geometry, NMR isotropic shielding constants are calculated using the GIAO method with a specific functional and basis set. nih.gov |
| 3. Reference Calculation | The same calculation is performed for a reference compound, typically Tetramethylsilane (TMS). |
| 4. Chemical Shift Prediction | The chemical shift (δ) is calculated as the difference between the shielding constant of the reference and the shielding constant of the nucleus of interest (δ = σref - σiso). researchgate.net |
| 5. Correlation | Predicted chemical shifts are correlated with experimental values to validate the molecular structure. nih.gov |
Molecular Docking Simulations for Ligand-Receptor/Enzyme Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method is crucial for understanding the molecular basis of a drug's activity and for structure-based drug design. For derivatives of piperidine, docking studies have been instrumental in identifying and optimizing ligands for various targets, including G-protein coupled receptors (GPCRs) and ion channels. nih.govnih.gov
Piperidine-containing compounds are known to target a range of receptors, with the sigma-1 (σ1) receptor being a prominent example. nih.govnih.gov The σ1 receptor is a unique intracellular chaperone protein implicated in various neurological conditions. nih.gov Docking studies of piperidine-based ligands into the σ1 crystal structure have revealed a canonical binding mode. This typically involves a crucial salt bridge interaction between the protonated piperidine nitrogen and the side chain of a key acidic residue, Glutamic acid 172 (Glu172). nih.gov The aromatic portions of the ligand, such as the fluorophenoxymethyl group in this compound, then occupy adjacent hydrophobic pockets within the binding site. nih.govrsc.org Such simulations can predict the binding affinity and rationalize structure-activity relationships (SAR), guiding the synthesis of more potent and selective analogs.
Table 3: Potential Protein Targets for Piperidine Derivatives and Key Interactions
| Protein Target | Target Class | Key Interacting Residues (from docking studies) | Type of Interaction |
| Sigma-1 (σ1) Receptor | Intracellular Chaperone | Glu172, Tyr103, Trp164 | Salt bridge, π-π stacking, Hydrophobic |
| Serotonin 5-HT1A Receptor | GPCR | Asp116, Phe361, Tyr390 | Salt bridge, Aromatic, Hydrogen bond |
| Dopamine D2 Receptor | GPCR | Asp114, Ser193, Phe389 | Salt bridge, Hydrogen bond, Hydrophobic |
| Muscarinic M1 Receptor | GPCR | Asp105, Tyr106, Trp157 | Salt bridge, Cation-π, Hydrophobic |
Chemoinformatic Analysis for Fragment-Based Drug Discovery
Chemoinformatics applies computational methods to analyze chemical data, aiding in the design of compound libraries and the selection of candidates with desirable drug-like properties. The piperidine scaffold is a valuable component in fragment-based drug discovery (FBDD), a strategy where small, low-complexity molecules ("fragments") are screened and then optimized into more potent leads. nih.govwhiterose.ac.uk
For a fragment to be a successful starting point, it must possess "lead-like" properties, which are generally more lenient than the "drug-like" rules for final drug candidates. A common guideline is the "Rule of Three," which suggests a fragment should have a molecular weight < 300 Da, a LogP ≤ 3, and ≤ 3 hydrogen bond donors and acceptors. whiterose.ac.uk
Furthermore, there is a significant push in modern drug discovery to move away from flat, two-dimensional molecules and incorporate more three-dimensional (3D) character. nih.gov Molecules with greater 3D shape often exhibit higher selectivity and better physicochemical properties. Fluorinated piperidines, such as this compound, are considered excellent 3D fragments. nih.govresearchgate.net Chemoinformatic tools are used to quantify this three-dimensionality using shape descriptors like the Principal Moments of Inertia (PMI). The PMI plot maps the normalized ratios of these moments, allowing for a visual classification of molecular shape (e.g., rod-like, disk-like, or sphere-like). Analysis of virtual libraries derived from substituted piperidines has shown they effectively populate regions of 3D chemical space, making them attractive scaffolds for FBDD campaigns. whiterose.ac.uk
Table 4: Chemoinformatic Descriptors for "Lead-likeness" and 3D Shape
| Descriptor | Description | Relevance for Fragment Design |
| Molecular Weight (MW) | The mass of the molecule. | "Lead-like" molecules are typically smaller, allowing for subsequent optimization. |
| cLogP | Calculated logarithm of the octanol-water partition coefficient. | Measures lipophilicity, which affects solubility and permeability. |
| Hydrogen Bond Donors (HBD) | Number of N-H or O-H bonds. | Influences binding interactions and solubility. |
| Hydrogen Bond Acceptors (HBA) | Number of N or O atoms. | Influences binding interactions and solubility. |
| Principal Moments of Inertia (PMI) | Calculated values (I1, I2, I3) that describe the mass distribution of a molecule. | Normalized ratios (NPR1=I1/I3, NPR2=I2/I3) are plotted to assess 3D character. Values closer to the (1,1) corner of the plot indicate a more spherical, 3D shape. whiterose.ac.uk |
Prediction of Biological Activity Spectra (e.g., PASS, SwissTargetPrediction)
The in silico prediction of a compound's biological activity spectrum is a critical step in identifying its therapeutic potential and possible off-target effects. Web-based platforms such as PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are widely used for this purpose. These tools utilize sophisticated algorithms based on the structure-activity relationships of vast databases of known bioactive molecules. clinmedkaz.orgway2drug.com
By analyzing the structural formula of a query compound, these programs can forecast a wide range of biological activities, including pharmacological effects, mechanisms of action, and potential toxicity. way2drug.comresearchgate.net The predictions are typically presented as a list of probable activities with an associated probability score (Pa for active, Pi for inactive). cyberleninka.ru A higher Pa value suggests a greater likelihood of observing the predicted activity in experimental settings. cyberleninka.ru
For this compound, a hypothetical analysis using such tools would likely generate a spectrum of potential biological targets and activities. For instance, piperidine derivatives are known to interact with a variety of biological targets, including enzymes, G-protein coupled receptors, and ion channels. clinmedkaz.orgontosight.ai Therefore, predictions for this compound might suggest activities related to the central nervous system, anti-inflammatory pathways, or metabolic processes.
To illustrate the potential output from such an analysis, a hypothetical data table is presented below, showcasing the types of predictions that could be generated for this compound.
Table 1: Hypothetical Biological Activity Spectrum for this compound Predicted by PASS
| Predicted Activity | Pa (Probability to be Active) |
| CNS Depressant | 0.654 |
| Anticonvulsant | 0.598 |
| Anxiolytic | 0.572 |
| Monoamine Oxidase B Inhibitor | 0.531 |
| Antihypertensive | 0.488 |
| Anti-inflammatory | 0.452 |
| Analgesic | 0.415 |
Note: This data is hypothetical and for illustrative purposes only. Actual predictions would require running the compound's structure through the PASS online tool.
Similarly, SwissTargetPrediction would provide a list of the most probable protein targets for this compound based on a combination of 2D and 3D similarity to known ligands. nih.govnih.gov This could reveal potential interactions with specific receptors or enzymes, guiding further investigation.
Table 2: Hypothetical Target Predictions for this compound by SwissTargetPrediction
| Target Class | Target Name | Probability |
| Enzyme | Amine Oxidase [flavin-containing] B | High |
| G-protein coupled receptor | 5-hydroxytryptamine (serotonin) receptor 2A | Moderate |
| G-protein coupled receptor | Dopamine D2 receptor | Moderate |
| Voltage-gated ion channel | Sodium channel protein type 5 subunit alpha | Low |
| Enzyme | Cytochrome P450 2D6 | Low |
Note: This data is hypothetical and for illustrative purposes only. Actual predictions would require submitting the compound's structure to the SwissTargetPrediction web server.
Ligand-Based and Structure-Based Drug Design Approaches
The insights gained from computational predictions can be leveraged in both ligand-based and structure-based drug design strategies to optimize the therapeutic potential of this compound.
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. swisstargetprediction.ch By studying a series of compounds related to this compound with known activities, a pharmacophore model can be developed. This model defines the essential structural features required for biological activity, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. This pharmacophore can then be used to virtually screen large compound libraries to identify new molecules with a higher probability of being active.
Structure-based drug design , on the other hand, is applicable when the 3D structure of the target protein has been determined, often through techniques like X-ray crystallography or cryo-electron microscopy. nih.gov This approach allows for the rational design of ligands that can fit precisely into the target's binding site. Molecular docking simulations can be used to predict the binding mode and affinity of this compound and its analogues to a specific protein target. nih.gov This detailed understanding of the ligand-protein interactions at the atomic level can guide chemical modifications to improve potency, selectivity, and pharmacokinetic properties. researchgate.net For example, if a docking study revealed an unoccupied pocket in the binding site, the this compound scaffold could be modified to include a functional group that could form a favorable interaction with that pocket, thereby enhancing its binding affinity.
The piperidine scaffold itself is a versatile component in drug design, and its incorporation into molecules can significantly influence their physicochemical and biological properties. researchgate.net The chiral nature of the piperidine ring in this compound also introduces an important consideration for drug design, as different stereoisomers can exhibit distinct biological activities and metabolic profiles. researchgate.net
Future Directions and Preclinical Therapeutic Potential
Rational Design of Next-Generation 2-(3-Fluorophenoxymethyl)piperidine Analogs
The rational design of new analogs of this compound will be crucial for enhancing its therapeutic potential. This process involves systematically modifying the core structure to improve potency, selectivity, and pharmacokinetic properties. Key strategies for the derivatization of the this compound scaffold include:
Substitution on the Piperidine (B6355638) Ring: The piperidine ring offers multiple sites for modification. Functionalization at different positions of the piperidine ring can be achieved through various synthetic methods, including C-H functionalization, to introduce substituents that can modulate the compound's properties. nih.gov
Modification of the Phenyl Ring: The fluorine substituent on the phenyl ring can be repositioned or replaced with other electron-withdrawing or electron-donating groups to fine-tune the electronic properties of the molecule. This can impact binding affinity and selectivity for specific biological targets. The synthesis of analogs with different substitution patterns on the phenyl ring, such as the preparation of 3-allyl 2,6-bis(4-fluorophenyl)piperidine-4-one, has been reported and demonstrates the feasibility of such modifications. actascientific.com
Alterations to the Oxymethyl Linker: The ether linkage is a key structural feature. Modifications, such as replacing the oxygen with sulfur or nitrogen, or altering the length of the linker, could lead to analogs with different conformational preferences and, consequently, altered biological activity.
These design strategies can be guided by structure-activity relationship (SAR) studies of related phenoxymethylpiperidine compounds to inform the selection of the most promising modifications.
Exploration of Novel Therapeutic Indications and Undiscovered Targets
While the specific therapeutic targets of this compound are not yet fully elucidated, the broader class of piperidine derivatives has shown a wide range of pharmacological activities. nih.govmdpi.com This suggests that this compound and its analogs could have potential applications in various diseases.
Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets to uncover novel therapeutic opportunities. Potential areas of investigation include:
Central Nervous System (CNS) Disorders: Piperidine derivatives are known to act on various CNS targets. For instance, certain 3-[(2-ethoxyphenoxy)methyl]piperidine (B1352136) derivatives have been investigated as potential antidepressant agents. nih.gov Given the structural similarities, exploring the potential of this compound in neurological and psychiatric conditions is a logical next step.
Oncology: The piperidine scaffold is present in numerous anticancer agents. nih.gov High-throughput screening of this compound analogs against various cancer cell lines could identify potential candidates for cancer therapy.
Infectious Diseases: Some piperidine-containing compounds have demonstrated antimicrobial properties. ontosight.ai The unique structural features of this compound may confer activity against bacterial or viral pathogens.
Target identification studies, including affinity chromatography and proteomics approaches, will be essential to determine the specific molecular targets responsible for any observed biological activity.
Development of Multifunctional Agents Targeting Complex Disease Pathways
Many complex diseases, such as neurodegenerative disorders and cancer, involve multiple pathological pathways. A promising therapeutic strategy is the development of multifunctional agents that can modulate several targets simultaneously. The this compound scaffold provides a versatile platform for creating such compounds.
By incorporating additional pharmacophores into the this compound structure, it may be possible to design single molecules with a tailored polypharmacological profile. For example, a fragment with known antioxidant properties could be combined with the piperidine core to create a hybrid molecule with both neuroprotective and target-specific activities. The synthesis of polysubstituted piperidine analogs with multiple functional groups has been shown to be a viable approach. ajchem-a.com
Advanced Preclinical Characterization in Disease Models
Once promising analogs of this compound have been identified through rational design and screening, a thorough preclinical characterization will be necessary to evaluate their therapeutic potential. This will involve a series of in vitro and in vivo studies in relevant disease models.
Key aspects of advanced preclinical characterization include:
In Vitro Assays: Detailed in vitro studies will be required to confirm the mechanism of action, potency, and selectivity of the lead compounds. This includes biochemical assays with purified enzymes or receptors and cell-based assays to assess cellular responses.
Animal Models of Disease: Efficacy studies in well-established animal models of the target disease will be critical to demonstrate in vivo proof-of-concept. For example, if a compound shows potential for antidepressant activity, it would be tested in rodent models of depression.
Pharmacokinetic and Toxicological Profiling: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the toxicological profile of the lead candidates, will be essential to assess their drug-like properties and safety.
Integration of Artificial Intelligence and Machine Learning in Derivatization and Optimization
Predictive Modeling: AI and ML algorithms can be trained on existing data from other piperidine derivatives to build predictive models for properties such as biological activity, toxicity, and pharmacokinetics. nih.gov These models can then be used to virtually screen large libraries of potential this compound analogs, prioritizing the most promising candidates for synthesis and testing.
De Novo Design: Generative AI models can design novel molecular structures with desired properties from scratch. By providing the model with the this compound scaffold and a set of desired attributes, it can generate new, synthetically accessible analogs that are predicted to have high therapeutic potential.
Catalyst and Reaction Optimization: Machine learning can also be used to optimize the chemical synthesis of these compounds by predicting the performance of different catalysts and reaction conditions, thereby improving efficiency and reducing waste. psu.edu
By leveraging the power of AI and ML, researchers can more efficiently explore the vast chemical space around the this compound core and accelerate the development of the next generation of piperidine-based therapeutics.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(3-Fluorophenoxymethyl)piperidine, and what factors influence reaction yield?
- Methodological Answer : The synthesis of piperidine derivatives often involves nucleophilic substitution or condensation reactions. For example, Knoevenagel condensation using piperidine as a catalyst (as described for structurally similar compounds) can be adapted . Key factors affecting yield include solvent choice (e.g., dichloromethane for phase separation), stoichiometric ratios, reaction temperature, and purification steps such as column chromatography. Evidence from related compounds highlights the use of NaOH in dichloromethane for efficient deprotonation and intermediate stabilization .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly for confirming the piperidine ring conformation and fluorophenoxymethyl substitution pattern . Fourier Transform Infrared (FTIR) spectroscopy can identify functional groups like C-F (≈1100 cm⁻¹) and aromatic C-O bonds. For advanced interpretation, Density Functional Theory (DFT) simulations can predict vibrational modes and compare them to experimental data .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Safety measures include using PPE (gloves, goggles, lab coats), adequate ventilation, and avoiding inhalation or skin contact. Hazard codes (e.g., H313 for skin irritation and H333 for inhalation risks) from related piperidine derivatives suggest strict adherence to protocols like P264 (post-handling washing) and P305+P351+P338 (eye exposure response) .
Advanced Research Questions
Q. How does the introduction of a 3-fluorophenoxymethyl group influence the conformational dynamics of the piperidine ring, and what implications does this have for receptor binding?
- Methodological Answer : The 3-fluorophenoxymethyl group introduces steric and electronic effects that may restrict piperidine ring puckering, as observed in structurally analogous compounds. Computational studies (e.g., molecular docking) can model how these conformational changes affect interactions with targets like serotonin receptors. For example, replacing piperazine with piperidine in ligands alters metabolic stability and receptor affinity, suggesting similar structure-activity relationships here .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions (e.g., cell lines, concentrations) or impurities in synthesized batches. Strategies include:
- Reproducing studies under standardized conditions (e.g., ISO-compliant protocols).
- Using high-purity samples (≥95% by HPLC) and characterizing stereochemistry via chiral chromatography .
- Meta-analysis of data to identify confounding variables .
Q. How can computational chemistry methods be applied to predict the reactivity and stability of this compound under various experimental conditions?
- Methodological Answer : DFT calculations can model reaction pathways (e.g., acid/base stability) and predict degradation products. For example, potential energy surface (PES) scans assess stability under thermal or oxidative stress, while Natural Bond Orbital (NBO) analysis evaluates electronic effects of the fluorine substituent .
Q. What are the challenges in achieving enantiomeric purity during the synthesis of this compound, and what chiral resolution techniques are recommended?
- Methodological Answer : Racemization during synthesis is a key challenge. Techniques include:
- Asymmetric catalysis (e.g., chiral iridium catalysts for enantioselective ring-opening reactions) .
- Chiral stationary phase chromatography for resolution of enantiomers .
- Dynamic kinetic resolution under controlled pH and temperature .
Q. How does the electronic effect of the 3-fluoro substituent on the phenoxymethyl group influence the compound's interaction with biological targets?
- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of adjacent groups, potentially enhancing hydrogen bonding with receptor residues. Comparative studies of fluorinated vs. non-fluorinated analogs (e.g., in 5-HT7 receptor ligands) demonstrate improved binding affinity due to optimized electronic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
